molecular formula C28H21Cl2N3O5 B12037142 2-Ethoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate CAS No. 764657-09-2

2-Ethoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12037142
CAS No.: 764657-09-2
M. Wt: 550.4 g/mol
InChI Key: PLGGHNFLLYWBNT-WCMJOSRZSA-N
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Description

2-Ethoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic molecule featuring a naphthalene-derived hydrazone backbone and a 2,4-dichlorobenzoate ester group. The ethoxy substituent at the phenyl ring and the dichloro substitution on the benzoate moiety contribute to its unique physicochemical properties, including lipophilicity and steric hindrance. This compound is structurally analogous to aryl hydrazones and benzoate esters, which are often explored for pharmaceutical, agrochemical, or materials science applications .

Properties

CAS No.

764657-09-2

Molecular Formula

C28H21Cl2N3O5

Molecular Weight

550.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C28H21Cl2N3O5/c1-2-37-25-14-17(10-13-24(25)38-28(36)21-12-11-19(29)15-22(21)30)16-31-33-27(35)26(34)32-23-9-5-7-18-6-3-4-8-20(18)23/h3-16H,2H2,1H3,(H,32,34)(H,33,35)/b31-16+

InChI Key

PLGGHNFLLYWBNT-WCMJOSRZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

2-Ethoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic compound that exhibits a range of biological activities. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Property Details
IUPAC Name 2-Ethoxy-4-((2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
Molecular Formula C29H25N3O6
Molecular Weight 511.5 g/mol
CAS Number 769152-20-7

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazone functional group is known for its reactivity, which may facilitate the modulation of biological pathways. This compound may act by:

  • Inhibiting Enzymatic Activity : Potentially affecting metabolic pathways.
  • Interacting with Receptors : Modulating signal transduction pathways.
  • Altering Gene Expression : Influencing transcription factors involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of hydrazone derivatives. For instance, compounds similar to 2-Ethoxy-4-((2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate have shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
SK-Hep-1 (Liver)15
MDA-MB-231 (Breast)10
NUGC-3 (Gastric)20

These results indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

Hydrazone derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that similar compounds exhibit significant antibacterial and antifungal activities:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus50 µg/mLBacterial
Candida albicans30 µg/mLFungal

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Case Studies

A notable study investigated the synthesis and biological evaluation of hydrazone derivatives similar to our compound. The study reported:

  • Synthesis Methodology : The compounds were synthesized through condensation reactions involving naphthalene derivatives and hydrazine.
  • Biological Evaluation : The synthesized compounds were tested against various cancer cell lines and showed promising results in inhibiting cell growth.
  • : The study concluded that modifications in the hydrazone structure significantly influence biological activity, suggesting further exploration for drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Ethoxy (C₂H₅O-) at phenyl; 2,4-dichloro at benzoate Likely C₂₉H₂₁Cl₂N₃O₄ ~550.3* High lipophilicity; potential bioactivity
4-[(E)-{[(1-Naphthylamino)(oxo)acetyl]hydrazono}methyl]phenyl 4-propoxybenzoate () Propoxy (C₃H₇O-) at benzoate; no halogen substituents C₂₈H₂₅N₃O₅ 483.5 Lower polarity; unoptimized for bioactivity
2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate () Methoxy (CH₃O-) at phenyl; 2,4-dichloro at benzoate C₂₆H₁₇Cl₂N₃O₄ 518.3 Reduced steric bulk vs. ethoxy derivative
1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate () 4-Ethylphenyl group; single chloro at benzoate C₂₈H₂₂ClN₃O₄ 499.9 Moderate solubility; limited halogen effects

*Estimated based on analogous structures.

Key Findings from Comparative Studies

Lipophilicity and Bioavailability :

  • The target compound exhibits higher lipophilicity (logP ~5.2 predicted) compared to its methoxy analogue (logP ~4.8) due to the ethoxy group’s longer alkyl chain . This property may enhance membrane permeability in biological systems.
  • The propoxy variant () has even greater lipophilicity (logP ~5.5) but lacks halogen substituents, reducing electrophilic reactivity .

Steric and Electronic Effects: The 2,4-dichloro substitution on the benzoate moiety in the target compound introduces significant steric hindrance and electron-withdrawing effects, which may stabilize the ester bond against hydrolysis compared to mono-chloro derivatives (e.g., ) . Methoxy vs. ethoxy substitution alters the compound’s conformational flexibility, impacting binding affinity in hypothetical receptor models .

Collision Cross-Section (CCS) and Chromatographic Behavior :

  • For the benzoate derivative in , the predicted CCS for [M+H]+ is 216.3 Ų, suggesting moderate retention in ion mobility spectrometry. The target compound’s dichloro substitution likely increases CCS due to enhanced molecular surface area .

Synthetic Accessibility :

  • The methoxy analogue () is synthetically simpler due to the smaller substituent, whereas the ethoxy variant requires longer reaction times for alkylation steps .

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